![molecular formula C14H21NO2S2 B2644203 2-(benzylthio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide CAS No. 1396887-69-6](/img/structure/B2644203.png)
2-(benzylthio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide
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Description
2-(benzylthio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Scientific Research Applications
Synthesis and Dynamic NMR Properties
An efficient method for preparing compounds similar to the chemical of interest was developed, utilizing optically pure starting materials. These compounds exhibited interesting dynamic NMR properties, which could be relevant for further pharmacological or chemical studies (H. A. Samimi et al., 2010).
Drug Development Applications
The research on derivatives of the molecule has documented unique functions, such as seizure protection in mice. These findings suggest potential applications in treating neurological disorders. The synthesis and pharmacological evaluation of these compounds offer insights into the discovery of interacting proteins associated with function and toxicity (Ki Duk Park et al., 2009).
Chemical Synthesis Techniques
Studies on the synthesis of related compounds have contributed to the development of new chemical synthesis techniques. These techniques are crucial for creating intermediates and final products with potential applications in medicinal chemistry (J. Jacquinet, Pierre Sinaÿ, 1974).
Potential for Treating Incurable Diseases
The discovery of compounds with a high selectivity for specific biological targets, such as the ACAT-1 inhibitor, indicates potential applications for treating diseases involving overexpression of certain enzymes. These findings highlight the therapeutic potential of compounds related to "2-(benzylthio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide" (K. Shibuya et al., 2018).
Chemoselective Acetylation
The chemoselective monoacetylation of amino groups in related compounds, using catalytic methods, demonstrates an approach for synthesizing intermediates for antimalarial drugs. This method emphasizes the importance of specific chemical transformations in drug synthesis (Deepali B Magadum, G. Yadav, 2018).
properties
IUPAC Name |
2-benzylsulfanyl-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S2/c1-14(17,11-18-2)10-15-13(16)9-19-8-12-6-4-3-5-7-12/h3-7,17H,8-11H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMYUHSZBCXVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSCC1=CC=CC=C1)(CSC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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